molecular formula C11H16N2 B7602370 N1-benzylcyclobutane-1,3-diamine

N1-benzylcyclobutane-1,3-diamine

Cat. No.: B7602370
M. Wt: 176.26 g/mol
InChI Key: WEYXNJCVDOXKAR-UHFFFAOYSA-N
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Description

N1-Benzylcyclobutane-1,3-diamine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. This diamine features both a primary amine and a secondary benzylamine group attached to a cyclobutane ring, making it a valuable scaffold and building block in organic and medicinal chemistry. Its structure is particularly useful for constructing more complex molecules, such as bioactive compounds and functional materials. Researchers may employ it in the synthesis of ligands for catalysts, or as a core structure in the development of pharmaceutical candidates. The compound is intended for research purposes only and is not approved for diagnostic or therapeutic use. Proper safety protocols should be followed, and handling should be conducted by qualified personnel in a laboratory setting. For specific data on purity, safety, and handling, please refer to the Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

1-N-benzylcyclobutane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYXNJCVDOXKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Cyclobutane Nitriles

A widely reported strategy involves the hydrogenation of nitrile precursors to form primary amines. For N1-benzylcyclobutane-1,3-diamine, this approach typically starts with a cyclobutane derivative bearing nitrile groups at the 1- and 3-positions.

Reaction Conditions :

  • Catalyst : Raney nickel (Ra-Ni) or palladium on carbon (Pd/C)

  • Solvent : Methanol/water mixtures (e.g., 9:1 v/v)

  • Pressure : 3–10 MPa H₂

  • Temperature : 70–90°C

  • Yield : 93–98%

In a representative protocol, 3-[benzyl-(2-cyano-ethyl)-amino]-propionitrile undergoes hydrogenation at 70°C under 30 MPa H₂ pressure using Ra-Ni, yielding N1-(3-aminopropyl)-N1-benzyl-propane-1,3-diamine with 100% conversion. While this method is highly efficient for linear diamines, adapting it to cyclobutane systems requires pre-synthesized nitrile-substituted cyclobutanes, which may involve multi-step routes.

Reductive Amination of Cyclobutane Ketones

An alternative pathway employs reductive amination of cyclobutane-1,3-diketones with benzylamine. This method avoids nitrile intermediates but necessitates precise control over imine formation.

Key Parameters :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Tetrahydrofuran (THF) or methanol

  • Temperature : 25–40°C

  • Yield : 70–85% (theoretical)

While no direct examples of this method for this compound exist, analogous syntheses of cyclohexane diamines suggest feasibility. Challenges include regioselectivity in diketone amination and side reactions from over-reduction.

Diels-Alder Cycloaddition Followed by Hydrogenation

Visible-Light-Mediated Diels-Alder Reaction

Recent advances in photochemical synthesis enable the formation of cyclobutane diamines via Diels-Alder reactions. In a landmark study, α-terpinene reacted with dibenzyl azodicarboxylate (DBAD) under 405 nm LED irradiation to form a bicyclic hydrazine intermediate, which was subsequently hydrogenated to yield 1,4-p-menthane diamine.

Optimized Protocol :

  • Light Source : 405 nm LED (flow reactor)

  • Solvent : Acetone (0.4 M)

  • Reaction Time : 2 hours (flow conditions)

  • Hydrogenation : Ra-Ni, 6 MPa H₂, 0.5% NaOH/MeOH

  • Overall Yield : 51%

Adapting this method to this compound would require substituting α-terpinene with a benzyl-substituted diene. Computational modeling suggests that electron-withdrawing groups (e.g., benzyl) on the diene could enhance regioselectivity during cycloaddition.

Hydrogenolysis of Cycloadducts

The Diels-Alder adducts generated in this method often contain protective groups (e.g., benzyl carbamates) that require cleavage. Quadruple hydrogenation using Ra-Ni under alkaline conditions simultaneously removes benzyl groups and reduces C=N bonds, yielding free diamines.

Critical Factors :

  • Catalyst Loading : 5–10 wt% Ra-Ni

  • Co-catalyst : 0.1–10% NaOH in methanol

  • Selectivity : >98% for N–N bond cleavage

Cyclobutane Contraction via Nitrogen Extrusion

Challenges in Stereochemical Control

Cyclobutane contraction often produces mixtures of cis and trans isomers. For this compound, achieving diastereomeric purity requires chiral auxiliaries or asymmetric catalysis. Recent work using Rh(II)-carboxylate catalysts demonstrated 85–90% enantiomeric excess (ee) in related systems.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Complexity
Nitrile Hydrogenation93–98%LowHighModerate
Diels-Alder/Hydrogenation51%ModerateMediumHigh
Cyclobutane Contraction60–75%HighLowVery High

Key Insights :

  • Nitrile Hydrogenation is the most scalable but offers poor stereocontrol.

  • Diels-Alder Routes balance yield and selectivity but require specialized equipment (e.g., flow reactors).

  • Contraction Methods excel in stereoselectivity but suffer from multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

N1-benzylcyclobutane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-benzylcyclobutane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N1-benzylcyclobutane-1,3-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Backbone and Substituent Variations

The following compounds are selected for comparison based on structural and functional similarities:

Compound Name Backbone Substituents Key Properties/Applications References
N1-Benzylcyclobutane-1,3-diamine Cyclobutane N1-benzyl Hypothesized rigidity, potential for medicinal chemistry Inferred from
N1,N3-Dibenzylpropane-1,3-diamine Propane N1,N3-dibenzyl Used in chiral auxiliaries and organocatalysis; 83% yield achieved via amide reduction
N1,N1-Dimethylbenzene-1,3-diamine Benzene N1,N1-dimethyl Water-soluble (>10 mg/mL); EC50 = 0.25 nM in TLR2-specific ligands
N-(4-Chlorobenzyl)propane-1,3-diamine Propane N-(4-chlorobenzyl) Irritant hazard; used in intermediate synthesis
5-(tert-Butyl)-2-methoxybenzene-1,3-diamine Benzene tert-butyl, methoxy Key monomer in chiral macrocycles; 66% yield via Suzuki-Miyaura coupling

Solubility and Bioactivity

  • Water Solubility : The addition of a N1,N1-dimethylpropane-1,3-diamine moiety () enhanced aqueous solubility (>10 mg/mL) in TLR2-targeting ligands, whereas cyclobutane analogs likely exhibit lower solubility due to hydrophobicity.
  • Biological Activity: The EC50 of N1,N1-dimethylbenzene-1,3-diamine-derived compound 38 (0.25 nM) underscores its potency in immunomodulation (). Cyclobutane derivatives, while unexplored in the evidence, may leverage ring strain for targeted binding.

Key Research Findings

Backbone Flexibility vs. Benzene-based diamines (e.g., ) offer modular substitution for tuning electronic and steric properties.

Substituent Effects :

  • Benzyl and chlorobenzyl groups () improve lipophilicity but may reduce solubility.
  • Methoxy and tert-butyl groups () enhance steric bulk and stability in macrocyclic systems.

Synthetic Challenges :

  • Cyclobutane synthesis may require specialized methods to manage ring strain.
  • Propane-based diamines face epimerization risks during hydrolysis unless mild conditions are employed .

Q & A

Q. How is this compound utilized in designing enzyme inhibitors?

  • Methodology : Structure-activity relationship (SAR) studies modify the benzyl or cyclobutane groups to enhance selectivity. Fragment-based drug discovery (FBDD) screens combinatorial libraries for lead optimization. Co-crystallization with target enzymes (e.g., proteases) validates binding modes .

Q. What role does this compound play in materials science, such as polymer synthesis?

  • Methodology : As a crosslinker, it introduces rigidity into polymer backbones. Rheological studies assess its impact on glass transition temperature (Tg). Thermogravimetric analysis (TGA) evaluates thermal degradation profiles in copolymer matrices .

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